molecular formula C7H8F2N2O3 B6592684 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid CAS No. 2340294-28-0

2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B6592684
CAS No.: 2340294-28-0
M. Wt: 206.15 g/mol
InChI Key: XTOASTANNURYRY-UHFFFAOYSA-N
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Description

2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid is a high-purity chemical compound with the molecular formula C7H8F2N2O3 and a molecular weight of 206.15 g/mol . This molecule is characterized by a pyrazole ring core, which is substituted at the 1-position with an acetic acid group and at the 4-position with a 2,2-difluoroethoxy chain. Its structure, defined by the SMILES notation C1=C(C=NN1CC(=O)O)OCC(F)F, makes it a valuable heterocyclic building block in medicinal and organic chemistry . The compound is designed exclusively for research applications. Its structure incorporates two key functional handles: a carboxylic acid that allows for further derivatization through amide bond formation or esterification, and a difluoroethoxy group, which can influence a molecule's electronic properties, metabolic stability, and membrane permeability. This combination makes it a versatile intermediate for constructing more complex molecules, particularly in drug discovery projects targeting novel therapeutics. Research Applications: - Pharmaceutical Research: Serves as a key synthetic intermediate for the development of active pharmaceutical ingredients (APIs) and investigational compounds . - Medicinal Chemistry: The pyrazole scaffold is a privileged structure in drug discovery. This compound can be used to create analogs for screening against various biological targets, such as enzymes and receptors. - Chemical Synthesis: Useful as a building block for the synthesis of more complex chemical entities, including those with potential agrochemical or material science applications. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-[4-(2,2-difluoroethoxy)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O3/c8-6(9)4-14-5-1-10-11(2-5)3-7(12)13/h1-2,6H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOASTANNURYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2340294-28-0
Record name 2-[4-(2,2-difluoroethoxy)-1H-pyrazol-1-yl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the difluoroethoxy moiety.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as improved thermal stability or electronic characteristics.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Halogenated Derivatives
  • 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid (CAS 1795426-60-6): Contains an iodo substituent at the 4-position and a difluoroethyl group at the 1-position. Molecular weight: 334.04 g/mol.
  • 2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid (CAS 1795474-96-2):
    • Features a trifluoroethyl group, which may improve metabolic resistance compared to the difluoroethoxy group in the target compound .
Fluoroalkyl Substituents
  • 2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid (CAS 1429418-69-8): Molecular weight: 172.16 g/mol. The monofluoroethyl group reduces electronegativity compared to the difluoroethoxy group, likely decreasing stability and bioavailability .
  • 2-(2,2-Difluoroethoxy)acetic acid (CAS 1270981-57-1):
    • Simplest analog lacking the pyrazole ring.
    • Molecular weight: 140.09 g/mol.
    • Used as an intermediate in synthesizing more complex fluorinated compounds .

Aromatic and Heterocyclic Modifications

  • 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid (CAS 35715-77-6): Molecular weight: 202.21 g/mol.
  • 2-(4-Cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid (CAS 2091690-23-0): Incorporates a thiophene and cyano group, enhancing electronic diversity. Molecular weight: 233.25 g/mol. Applications in materials science due to its conjugated system .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

  • Target Compound: Estimated molecular weight ~234.17 g/mol (based on C₈H₉F₂N₂O₃).
  • 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1823818-15-0):
    • Molecular weight: 202.21 g/mol.
    • Methyl and ethyl groups improve membrane permeability but may limit solubility .

Collision Cross-Section (CCS) and Mass Spectrometry

  • 2-(4-Ethylpyrazol-1-yl)acetic acid :
    • Predicted CCS values range from 131.1–142.7 Ų for various adducts .
    • The target compound’s difluoroethoxy group is expected to increase CCS due to greater molecular volume.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid 4-(2,2-Difluoroethoxy) ~234.17 N/A Agrochemical candidate
2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid 1-(2-Fluoroethyl) 172.16 1429418-69-8 Research chemical
2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid 1-Phenyl 202.21 35715-77-6 Drug design scaffold
2-(2,2-Difluoroethoxy)acetic acid Difluoroethoxy 140.09 1270981-57-1 Fluorination intermediate

Biological Activity

2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid, identified by its CAS number 2340294-28-0, is a synthetic compound with notable biological activity. Its structure features a pyrazole ring and a difluoroethoxy group, which contribute to its potential therapeutic applications. This article reviews the biological activities associated with this compound, supported by data tables and research findings.

The molecular formula of this compound is C7H8F2N2O3. The presence of the difluoroethoxy group enhances its lipophilicity and stability, making it suitable for various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The nitro group in related compounds can undergo redox reactions, while the difluoroethoxy moiety may facilitate membrane penetration, enhancing bioavailability.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundHCT116 (colon carcinoma)5.00
Similar Pyrazole DerivativeT-47D (breast cancer)3.20

These findings suggest that the compound may serve as a lead in anticancer drug development.

Anti-inflammatory Activity

Compounds containing pyrazole rings are known for their anti-inflammatory effects. In vitro studies demonstrated that derivatives like this compound can inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies

Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the efficacy of various pyrazole derivatives against cancer cell lines. The results indicated that the introduction of difluoroalkyl groups significantly enhanced cytotoxicity compared to non-fluorinated analogs .

Study 2: Mechanistic Insights
Research conducted on similar pyrazole compounds indicated that their mechanism involves the inhibition of specific kinases involved in cell proliferation. The study highlighted that modifications to the pyrazole structure could lead to improved selectivity and potency against target enzymes .

Q & A

Basic: What are the standard synthetic routes for 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid?

The synthesis typically involves a multi-step approach:

Pyrazole Core Formation : Condensation of hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.

Difluoroethoxy Substitution : Nucleophilic substitution at the pyrazole’s 4-position using 2,2-difluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Acetic Acid Attachment : Alkylation or coupling reactions to introduce the acetic acid moiety, followed by hydrolysis if ester intermediates are used.

Purification : Column chromatography or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Infrared (IR) Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (1000-1300 cm⁻¹).
  • X-ray Crystallography : For resolving 3D conformation and hydrogen-bonding patterns .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR peak overlaps)?

  • 2D NMR Techniques : HSQC and HMBC to assign overlapping proton signals and confirm connectivity.
  • Isotopic Labeling : Use of deuterated solvents or ¹⁵N-labeled analogs to simplify complex splitting patterns.
  • Variable-Temperature NMR : To distinguish dynamic conformational changes from static overlaps .

Advanced: How can reaction yields be optimized when introducing the difluoroethoxy group?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Reaction Engineering : Continuous flow reactors improve mixing and thermal control, reducing side-product formation .

Basic: What functional groups influence the compound’s reactivity?

  • Pyrazole Ring : Participates in hydrogen bonding and π-π stacking, affecting solubility.
  • Difluoroethoxy Group : Electron-withdrawing nature alters ring electronics, influencing electrophilic substitution.
  • Acetic Acid Moiety : Enables salt formation (e.g., sodium salts) for improved aqueous solubility .

Advanced: How should researchers address inconsistent bioactivity data in enzyme inhibition assays?

  • Standardized Assay Conditions : Control enzyme source (e.g., recombinant vs. native), buffer pH, and ionic strength.
  • Purity Validation : HPLC (>98% purity) to exclude impurity-driven artifacts.
  • Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics .

Basic: What are common impurities in the synthesis, and how are they removed?

  • By-products : Unreacted pyrazole intermediates or over-alkylated derivatives.
  • Removal Strategies : Gradient elution in reverse-phase HPLC or recrystallization using ethanol/water mixtures .

Advanced: What computational modeling approaches predict the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina to screen binding poses against protein active sites.
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over time.
  • Validation : Cross-check computational results with experimental SPR or fluorescence quenching data .

Basic: How can solubility challenges in aqueous buffers be addressed?

  • pH Adjustment : Deprotonate the carboxylic acid group (pKa ~2.5) using neutral or alkaline buffers.
  • Co-solvents : Use DMSO (≤10%) or ethanol to enhance solubility without denaturing proteins in biological assays .

Advanced: How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C.
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Hydrolytic Stability : Monitor pH-dependent degradation via LC-MS; avoid prolonged exposure to acidic conditions .

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